molecular formula C14H21BrN2O5S B503084 2-(4-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 524711-43-1

2-(4-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No. B503084
CAS RN: 524711-43-1
M. Wt: 409.3g/mol
InChI Key: RMQBVDMCENCNCR-UHFFFAOYSA-N
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Description

The compound “2-(4-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol” is a derivative of 4-Bromo-2,5-dimethoxyphenethylamine . This parent compound is a psychedelic drug and substituted amphetamine of the phenethylamine class of compounds . It is also known as 2C-B, BDMPEA, and has the molecular formula C10H14BrNO2 .

Scientific Research Applications

Psychoactive Properties and Receptor Agonism

25B-NBF is classified as a phenethylamine and acts as a potent agonist of the 5-hydroxytryptamine (5-HT) receptor. Its psychoactive effects and interactions with neural receptors have been investigated, shedding light on its potential role in mood modulation and sensory perception .

Metabolism and Elimination Properties

Understanding the metabolism of 25B-NBF is crucial for drug screening and forensic analysis. In vitro studies using human hepatocytes revealed that 25B-NBF undergoes extensive metabolism, resulting in 33 metabolites. These metabolic pathways include hydroxylation, O-demethylation, glucuronidation, sulfation, and acetylation. Various cytochrome P450 (CYP) enzymes (e.g., CYP1A1, CYP2D6) and UDP-glucuronosyltransferase (UGT) enzymes are involved in its biotransformation .

Bioanalytical Methods for Abuse Screening

Researchers emphasize the need to develop robust bioanalytical methods for detecting not only 25B-NBF but also its metabolites in biological samples. These methods are essential for identifying 25B-NBF abuse and monitoring its presence in forensic and clinical contexts .

Heat Transfer Technology in Synthesis

While not directly related to its pharmacological properties, 25B-NBF synthesis has benefited from clean technology. Homogeneous and rapid heat transfer through reaction mixtures, facilitated by this technology, leads to higher reaction rates, shorter polymerization processes, and improved yields .

Dopaminergic Stabilization

Interestingly, 4-bromo-2,5-difluorobenzoic acid (a derivative of 25B-NBF) has been explored for its role as a modulator of dopamine neurotransmission. This dopaminergic stabilizer could have implications for various medical conditions .

Pharmaco-EEG Profiles

Studies involving 4-bromo-2,5-dimethoxyphenethylamine hydrochloride (2C-B.HCl, a related compound) have investigated its behavioral, neurochemical, and pharmaco-EEG profiles. While not directly about 25B-NBF, these findings contribute to our understanding of related compounds .

properties

IUPAC Name

2-[4-(4-bromo-2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O5S/c1-21-12-10-14(13(22-2)9-11(12)15)23(19,20)17-5-3-16(4-6-17)7-8-18/h9-10,18H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQBVDMCENCNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2CCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

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